5-(Difluoromethyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine 5-(Difluoromethyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17806453
InChI: InChI=1S/C7H11F2N3/c8-6(9)5-1-2-10-7-11-3-4-12(5)7/h5-6H,1-4H2,(H,10,11)
SMILES:
Molecular Formula: C7H11F2N3
Molecular Weight: 175.18 g/mol

5-(Difluoromethyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

CAS No.:

Cat. No.: VC17806453

Molecular Formula: C7H11F2N3

Molecular Weight: 175.18 g/mol

* For research use only. Not for human or veterinary use.

5-(Difluoromethyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine -

Specification

Molecular Formula C7H11F2N3
Molecular Weight 175.18 g/mol
IUPAC Name 5-(difluoromethyl)-1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyrimidine
Standard InChI InChI=1S/C7H11F2N3/c8-6(9)5-1-2-10-7-11-3-4-12(5)7/h5-6H,1-4H2,(H,10,11)
Standard InChI Key QHWVHPDKWVFBPR-UHFFFAOYSA-N
Canonical SMILES C1CN=C2NCCN2C1C(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

5-(Difluoromethyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine features a fused bicyclic system comprising an imidazole ring condensed with a partially saturated pyrimidine ring. The difluoromethyl (-CF₂H) group at the 5-position introduces electronic and steric effects that modulate reactivity and bioactivity . The molecular formula is C₇H₁₀F₂N₃, with a molecular weight of 173.16 g/mol .

Key Structural Features:

  • Ring System: The imidazo[1,2-a]pyrimidine core adopts a planar conformation, stabilized by π-π interactions and hydrogen bonding .

  • Substituent Effects: The difluoromethyl group enhances lipophilicity (logP ≈ 1.8) and metabolic stability compared to non-fluorinated analogs .

  • Tautomerism: The compound exists in equilibrium between enamine and imine tautomers, influencing its reactivity in synthetic pathways .

Physicochemical Profile

PropertyValue/DescriptionSource
Melting Point128–132°C (decomposes)
Solubility12 mg/mL in DMSO; <1 mg/mL in H₂O
pKa6.2 (imidazole N-H)
LogP1.78

The compound’s moderate solubility in polar aprotic solvents and low aqueous solubility make it suitable for formulation in lipid-based delivery systems .

Synthesis and Functionalization

Synthetic Routes

The synthesis of 5-(difluoromethyl)-imidazo[1,2-a]pyrimidine derivatives primarily involves cyclocondensation reactions, with variations in starting materials and catalysts:

Cyclocondensation of 2-Aminoimidazoles

Reaction of 2-aminoimidazole with difluoromethyl ketones or α,β-unsaturated carbonyl compounds under acidic conditions yields the target scaffold. For example:

  • Method A: 2-Aminoimidazole + ethyl difluoroacetoacetate → cyclization in acetic acid (70% yield) .

  • Method B: Microwave-assisted one-pot synthesis using 2-aminopyrimidine and difluoromethylating agents (85% yield, 15 min) .

Post-Functionalization at the 3-Position

The 3-position of the imidazo[1,2-a]pyrimidine core is highly reactive, enabling diversification via:

  • Nucleophilic Aromatic Substitution: Introduction of aryl/alkyl groups using Pd-catalyzed cross-coupling .

  • Electrophilic Addition: Bromination or nitration followed by Suzuki-Miyaura coupling .

Industrial Production Challenges

Scalable synthesis faces hurdles such as:

  • Purification Issues: Co-elution of regioisomers during column chromatography .

  • Cost of Fluorinated Reagents: Difluoromethylation agents (e.g., ClCF₂H) are expensive and require specialized handling .

Biological Activities and Mechanisms

Anticancer Properties

Studies highlight the compound’s efficacy against breast cancer (MCF-7, IC₅₀ = 35.9 μM) and colorectal cancer (HCT116, IC₅₀ = 42.1 μM) through:

  • Apoptosis Induction: Upregulation of Bax/Bcl-2 ratio (3.2-fold in MCF-7 cells) .

  • Topoisomerase II Inhibition: DNA intercalation demonstrated via comet assay .

Comparative Cytotoxicity:

Cell LineIC₅₀ (μM)Reference
MCF-7 (Breast)35.9
HepG2 (Liver)48.3
HEK-293 (Healthy)>100

Antimicrobial Activity

The compound exhibits broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus, MIC = 8 μg/mL) and fungi (C. albicans, MIC = 16 μg/mL) . Mechanistic studies suggest disruption of microbial membrane integrity via lipid peroxidation .

CNS-Targeted Applications

As a γ-aminobutyric acid (GABAₐ) receptor modulator, the compound shows anxiolytic effects in murine models (ED₅₀ = 2.3 mg/kg) without sedation . Structural analogs have entered clinical trials for epilepsy and anxiety disorders .

Comparative Analysis with Related Derivatives

Substituent Effects on Bioactivity

DerivativeSubstituentIC₅₀ (MCF-7)LogP
5-(Difluoromethyl)-CF₂H35.9 μM1.78
5-Trifluoromethyl -CF₃28.4 μM2.15
5-Aminomethyl -CH₂NH₂67.2 μM0.92

Key Trends:

  • Fluorinated groups enhance cytotoxicity but reduce aqueous solubility.

  • Hydrophilic substituents (e.g., -NH₂) improve selectivity for healthy cells .

Synthetic Accessibility

MethodYield (%)Time (h)Cost Index
Conventional cyclocondensation 706$$$
Microwave-assisted 850.25$$
Flow chemistry 781.5$$$$

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